![molecular formula C23H28N2O3S B3011596 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 951506-21-1](/img/structure/B3011596.png)
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that likely exhibits a complex molecular structure with potential biological activity. The compound consists of a tetrahydroquinoline moiety linked to a tetrahydronaphthalene ring through a sulfonamide bridge. This structure suggests potential for diverse chemical reactivity and interactions with biological targets.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline sulfonamides has been reported using various methods. For instance, a one-pot cascade protocol involving oxidation, dearomatization, and C-C bond cleavage of N-substituted tetrahydroisoquinoline has been described to form 1,4-benzoquinone linked N-formyl derivatives . Additionally, sulfonamides containing the 8-aminoquinoline moiety have been synthesized through the reaction with sulfonyl chlorides in a basic medium . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been characterized using techniques such as X-ray diffraction, which revealed an octahedral environment around Ni(II) ions when sulfonamides act as bidentate ligands . This suggests that the compound of interest may also form complexes with metal ions and exhibit a defined geometry that could be elucidated using similar structural determination methods.
Chemical Reactions Analysis
Sulfonamides are known to participate in various chemical reactions, including the formation of complexes with metal ions . The sulfonamide moiety in the compound could potentially engage in hydrogen bonding interactions, as observed in the binding of similar molecules to the active site of enzymes like phenylethanolamine N-methyltransferase (PNMT) . These interactions are crucial for the inhibitory potency of the compounds and could be a significant aspect of the chemical reactivity of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline sulfonamides can be influenced by their molecular structure. For example, the presence of a sulfonamide group can enhance water solubility, while the tetrahydroisoquinoline core may contribute to lipophilicity . The balance between these properties is essential for the biological activity of such compounds, as it affects their ability to cross biological barriers and interact with target molecules.
Scientific Research Applications
Synthesis and Structural Characterization
Research efforts have focused on synthesizing derivatives of tetrahydroisoquinoline and naphthalene-sulfonamide, emphasizing the development of novel methods and catalysts to facilitate these syntheses. For instance, studies have described the use of Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate for the synthesis of tetrahydroisoquinoline derivatives, which are key structural elements in agents to treat various diseases (Bunce, Cain, & Cooper, 2012). Additionally, novel nanosized N-sulfonated Brönsted acidic catalysts have been introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation, showcasing an efficient, solvent-free synthesis approach (Goli-Jolodar, Shirini, & Seddighi, 2016).
Biological Activities
The sulfonamide derivatives, including those structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been investigated for their anticancer properties. A study synthesized a 30-membered piperidine ring-fused aromatic sulfonamide library, finding that these compounds induced oxidative stress and glutathione depletion in melanoma and leukemia cells, with several demonstrating significant cytotoxic effects (Madácsi et al., 2013). Another research highlighted the antimicrobial potential of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, with specific compounds showing high activity against various bacterial strains and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Applications in Medicinal Chemistry
Sulfonamide derivatives are pivotal in the development of therapeutic agents due to their versatile biological activities. Isoquinolinesulfonamides, for instance, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, underlining their potential in treating diseases through enzyme inhibition pathways (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984). Moreover, these compounds' binding properties, such as those of N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide to bovine serum albumin, have been explored to understand their potential interactions in biological systems (Jun, Mayer, Himel, & Luzzi, 1971).
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-2-3-14-25-22-12-10-20(15-19(22)9-13-23(25)26)24-29(27,28)21-11-8-17-6-4-5-7-18(17)16-21/h8,10-12,15-16,24H,2-7,9,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPUYRJETVSKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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